An In-Depth Technical Guide to 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS Number: 18826-96-5)

An In-Depth Technical Guide to 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS Number: 18826-96-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, a heterocyclic compound with significant potential in agrochemical and medicinal chemistry. As a structural analog of the well-known herbicide Metribuzin, this molecule serves as a key intermediate and a subject of interest for the development of novel bioactive agents. This document delves into its chemical and physical properties, outlines established and theoretical synthesis protocols, explores its potential mechanisms of action, and discusses its applications in research and development. Detailed experimental methodologies, safety protocols, and analytical procedures are also provided to support further investigation of this versatile compound.

Introduction

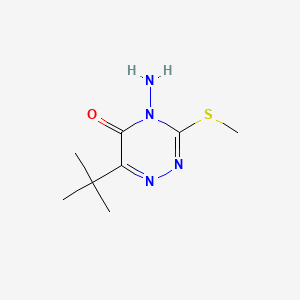

4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one belongs to the 1,2,4-triazinone class of heterocyclic compounds, a family recognized for its diverse biological activities.[1] The core structure of this compound is closely related to Metribuzin, a widely used herbicide, with the distinguishing feature being a methyl group at the 6-position of the triazinone ring instead of a tert-butyl group.[2] This structural modification makes it a valuable subject for structure-activity relationship (SAR) studies, particularly in the exploration of new agrochemicals.[2] The presence of multiple functional groups, including an amino group, a methylthio substituent, and the triazinone core, renders it a versatile scaffold for the synthesis of more complex molecules through reactions like nucleophilic substitution and cyclization.[2] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers in agrochemistry, medicinal chemistry, and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is fundamental to its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 18826-96-5 | [3] |

| Molecular Formula | C₅H₈N₄OS | [3] |

| Molecular Weight | 172.21 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [3] |

Further experimental data on properties such as melting point, boiling point, solubility, and spectral characteristics are not extensively documented in publicly available literature and would require experimental determination.

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of 4-amino-6-alkyl-3-(methylthio)-1,2,4-triazin-5(4H)-ones typically proceeds through a two-step process:

-

Formation of the Triazinone Ring: Condensation of a suitable α-keto acid with thiocarbohydrazide to form the 4-amino-6-alkyl-3-thioxo-1,2,4-triazin-5(4H)-one intermediate.

-

S-Methylation: Subsequent methylation of the thiol group to yield the final product.

Caption: Generalized synthesis pathway for 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the known synthesis of Metribuzin and should be optimized for the methyl analog.

Step 1: Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

-

Dissolve pyruvic acid (1 equivalent) in a suitable solvent such as aqueous ethanol.

-

Add thiocarbohydrazide (1 equivalent) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

Step 2: S-Methylation to Yield 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

-

Suspend the 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5(4H)-one (1 equivalent) in a mixture of water and a suitable base (e.g., sodium hydroxide) to form the thiolate salt.

-

Cool the mixture in an ice bath and add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, the product will precipitate.

-

Filter the precipitate, wash thoroughly with water, and dry to obtain 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.

Potential Mechanism of Action and Biological Activities

Given its structural similarity to Metribuzin, the primary hypothesized mechanism of action for 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is the inhibition of photosynthesis at Photosystem II (PSII).

Herbicidal Activity

Triazinone herbicides are known to bind to the D1 quinone-binding protein in PSII, blocking electron transport and leading to the accumulation of reactive oxygen species, which ultimately causes cell death in susceptible plants. It is plausible that the methyl analog shares this mechanism.

Caption: Hypothesized mechanism of action: Inhibition of the photosynthetic electron transport chain.

Antimicrobial and Other Potential Activities

Derivatives of 1,2,4-triazine are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[4] The 4-amino-3-thioxo-1,2,4-triazin-5-one scaffold, a precursor to the title compound, has been used to synthesize derivatives with notable antimicrobial properties. Further research is warranted to explore the potential of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one and its derivatives in these therapeutic areas.

Analytical Characterization

For accurate identification and quantification, a combination of chromatographic and spectroscopic methods is recommended.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid) is a suitable starting point for method development. Detection can be achieved using a UV detector at a wavelength determined by the compound's UV-Vis spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for both identification and quantification, particularly for volatile derivatives.

Spectroscopic Methods

While specific spectra for this compound are not widely published, the expected spectral characteristics are as follows:

-

¹H NMR: Resonances corresponding to the methyl group at the 6-position, the S-methyl group, and the amino protons.

-

¹³C NMR: Signals for the two methyl carbons, the carbonyl carbon, and the carbons of the triazine ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (172.21 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amino group, C=O stretching of the carbonyl group, and C-S stretching.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is a promising heterocyclic compound with significant potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals. Its structural similarity to Metribuzin provides a strong rationale for investigating its herbicidal properties. Furthermore, the broader biological activities associated with the 1,2,4-triazine core suggest that this compound and its derivatives may possess valuable antimicrobial or other therapeutic properties.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Comprehensive spectroscopic and crystallographic characterization.

-

Systematic evaluation of its biological activities, including herbicidal, antimicrobial, and cytotoxic effects.

-

Toxicological studies to establish a comprehensive safety profile.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

-

Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (2022). National Institutes of Health. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. (2016). National Institutes of Health. Retrieved from [Link]

-

synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. (n.d.). PubChem. Retrieved from [Link]

-

ChemInform Abstract: Synthesis of Biologically Active 4-Amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones and Their Schiff Bases. (2010). ResearchGate. Retrieved from [Link]

-

one (metamitron) and 4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H). (n.d.). ResearchGate. Retrieved from [Link]

-

4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. (n.d.). PubChem. Retrieved from [Link]

-

Utility of 6-aza-2-thiothymine in the synthesis of novel[3][4]triazolo[4,3-b][3][4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. (2022). RSC Publishing. Retrieved from [Link]

-

4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. (2006). ResearchGate. Retrieved from [Link]

-

Spectroscopic Characterization of Isomerization Transition States. (2015). National Institutes of Health. Retrieved from [Link]

Sources

- 1. achemtek.com [achemtek.com]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]